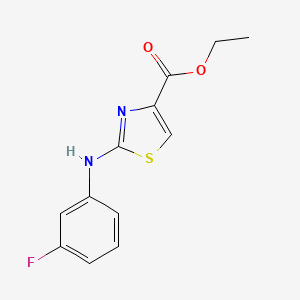

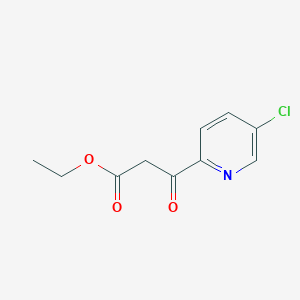

![molecular formula C11H11ClO5S2 B2766743 3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride CAS No. 1797737-89-3](/img/structure/B2766743.png)

3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride, also known as DTSB, is a chemical compound that is widely used in scientific research. It is a white, crystalline solid that has a melting point of 118-120 °C. DTSB has a variety of applications in the field of chemistry, and is used in the synthesis of many different compounds. In addition, it has been shown to have a range of biochemical and physiological effects, making it a useful tool in the laboratory.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride serves as a versatile reagent in organic synthesis, particularly in the sulfonation and activation of amines. A related compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, demonstrates the utility of such chemicals in sulfonating primary and secondary amines efficiently, leading to the formation of activated amines that are further alkylated under Mitsunobu conditions. The stability of the Dios group under various conditions highlights the potential of related sulfonating agents like this compound in synthesizing complex organic molecules (Sakamoto et al., 2006).

Green Chemistry Applications

In green chemistry, the conversion of thiols into sulfonyl halides under aerobic and metal-free conditions represents an environmentally benign methodology. This approach, utilizing ammonium nitrate and aqueous solutions of HCl and HBr, exemplifies the role of similar compounds in sustainable chemical processes. It offers an efficient pathway for synthesizing sulfonyl chlorides and bromides from various thiols, demonstrating a reduction in solvent use and avoiding the employment of hazardous materials (Jereb & Hribernik, 2017).

Chemical Transformations and Mechanistic Insights

The study of hydrolysis reactions of chloroformates, carboxylic acid halides, sulfonyl chlorides, and phosphorochloridates, which include compounds structurally similar to this compound, provides critical insights into reaction mechanisms. These reactions, which can follow a spectrum from SN1 to SN3 mechanisms, underscore the chemical versatility and the intricate reaction pathways that such reagents can participate in, offering a unified framework to understand their behavior in organic syntheses (Bentley, 2015).

Catalysis and Regioselectivity

Further applications in catalysis and regioselectivity are evidenced by the use of related sulfonyl chlorides in carbohydrate chemistry. For instance, FeCl3 combined with benzoyl trifluoroacetone facilitates the sulfonylation/acylation of diols and polyols, leading to products with high regioselectivities. This catalytic system illustrates how this compound could potentially be applied in the selective modification of complex molecules, providing a new avenue for the synthesis of highly selective and functionalized compounds (Jian Lv et al., 2020).

Eigenschaften

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5S2/c12-11(13)8-2-1-3-9(6-8)19(16,17)10-4-5-18(14,15)7-10/h1-3,6,10H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHPQQOZZZTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

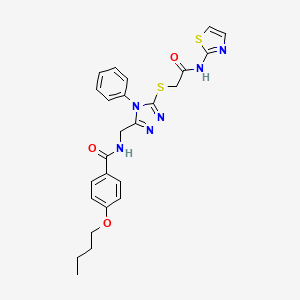

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

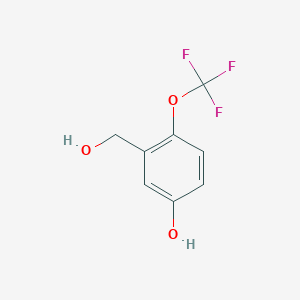

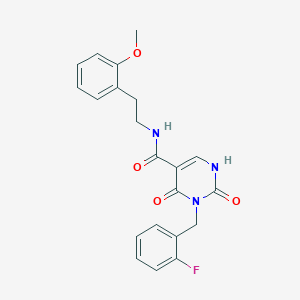

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

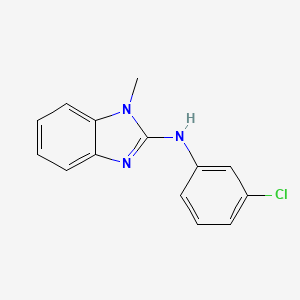

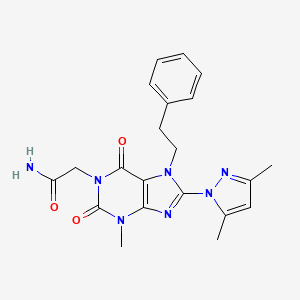

![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)

![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)